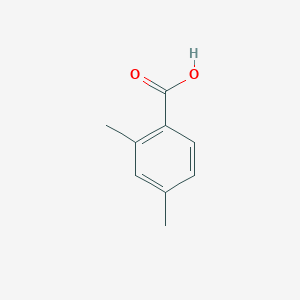

2,4-Dimethylbenzoic acid

Descripción

Historical Context of Benzoic Acid Derivatives in Chemical Sciences

The study of 2,4-dimethylbenzoic acid is built upon the long and rich history of its parent compound, benzoic acid. Benzoic acid is the simplest aromatic carboxylic acid and was first described in the 16th century. newworldencyclopedia.orgbritannica.com Early chemists like Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) isolated it through the dry distillation of gum benzoin (B196080), a resin from which the acid derives its name. newworldencyclopedia.org For a considerable time, gum benzoin remained the sole source for the compound. newworldencyclopedia.org

A pivotal moment in the scientific understanding of benzoic acid occurred in 1832 when Justus von Liebig and Friedrich Wöhler determined its chemical structure. newworldencyclopedia.org Their work laid the foundation for understanding the entire class of aromatic carboxylic acids. Later, in 1875, the antifungal properties of benzoic acid were discovered by Salkowski, which led to its long-term use as a preservative. newworldencyclopedia.org

The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, though this method produced chlorinated derivatives. newworldencyclopedia.org Modern commercial production has since shifted to the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates, which is considered more environmentally favorable and yields a purer product. newworldencyclopedia.orgwikipedia.org This history of discovery, structural elucidation, and evolving synthesis methods for benzoic acid has paved the way for the investigation of its numerous derivatives, including the dimethylbenzoic acids.

Significance of Dimethylbenzoic Acids in Contemporary Research

Benzoic acid and its derivatives are crucial precursors for the synthesis of a multitude of organic substances. newworldencyclopedia.orgwikipedia.org Within this broad family, the isomers of dimethylbenzoic acid have emerged as significant compounds in modern research due to their utility as versatile intermediates and building blocks.

The primary significance of dimethylbenzoic acids lies in their application across several key industries:

Pharmaceuticals: They serve as foundational structures in the synthesis of new pharmaceutical compounds. For instance, 2,6-Dimethylbenzoic acid is a derivative used to prepare anti-inflammatory and antirheumatic agents. chemimpex.comchemicalbook.com Derivatives of 2,3-dimethylbenzoic acid have also been investigated for potential antimicrobial and anti-inflammatory properties. ontosight.ai

Polymers and Materials Science: These compounds are used as intermediates in the production of polymers, where they can enhance properties such as thermal stability and mechanical strength. chemimpex.comdatainsightsmarket.com They also serve as key ingredients in the formulation of polymer additives and surfactants. chemimpex.com

Agrochemicals and Dyes: Dimethylbenzoic acids are valuable intermediates in the manufacturing of various agrochemicals, dyes, and pigments. chemimpex.comontosight.ai

The specific positioning of the two methyl groups on the benzene (B151609) ring for each isomer allows for fine-tuning of chemical properties, making the dimethylbenzoic acid class a versatile tool for chemists in diverse fields.

Scope and Research Objectives Pertaining to this compound

The research focused specifically on this compound is multifaceted, targeting its unique structural and reactive properties for various applications. It is a versatile aromatic carboxylic acid known for its utility as a building block in targeted chemical synthesis. chemimpex.com Key research objectives include:

Synthesis of Novel Materials: A primary area of research is the use of this compound as a ligand to create new functional materials. Scientists have successfully used it to synthesize dinuclear lanthanide complexes, which are being investigated for their thermal behavior and potential as luminescent materials. frontiersin.orgnih.gov It is also used to form organic cocrystals, which provide a platform for studying noncovalent intermolecular interactions that stabilize crystal packing. bohrium.com

Advancements in Polymer and Specialty Chemicals: Research focuses on its role as an intermediate for synthesizing polymers with enhanced thermal stability and mechanical properties. chemimpex.com It is also studied for its application in polymer additives and surfactants to improve the performance characteristics of final products. chemimpex.com

Biological and Medicinal Chemistry: The compound serves as a building block in the development of new pharmaceutical agents. chemimpex.com For example, it has been used as a scaffold in the discovery of potent and selective EP4 antagonists. researchgate.net Furthermore, this compound is a known metabolite of pseudocumene (1,2,4-trimethylbenzene), making its study important for toxicology and for understanding the biotransformation of industrial solvents in the body. sigmaaldrich.compjoes.compjoes.com

Analytical and Spectroscopic Characterization: The molecule is a subject of detailed academic research to characterize its fundamental properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, FT-Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) are used alongside computational methods like Density Functional Theory (DFT) to perform complete vibrational and structural analyses. niscpr.res.inresearchgate.net Such studies provide deep insight into the molecule's geometry, electronic properties, and potential for intramolecular charge transfer. niscpr.res.inresearchgate.net It is also employed as a reference standard in analytical techniques like chromatography. chemimpex.com

Industrial Applications: Research extends to its use as an intermediate in the synthesis of agrochemicals and its application in the flavor and fragrance industry to create specific aromatic profiles. chemimpex.com A patented method also details its preparation via carbon dioxide carboxylation of m-xylene (B151644), highlighting research into efficient synthesis routes. google.com

Compound Data

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | m-Xylene-4-carboxylic acid, asym.-m-Xylylic acid |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 611-01-8 |

| Appearance | White crystalline powder |

| Melting Point | 124-126 °C |

| Boiling Point | 267 °C / 727 mmHg |

Data sourced from references chemimpex.comsigmaaldrich.comnih.govnih.govnist.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₀O₂ |

| 2,3-Dimethylbenzoic acid | C₉H₁₀O₂ |

| 2,6-Dimethylbenzoic acid | C₉H₁₀O₂ |

| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ |

| Benzoic acid | C₇H₆O₂ |

| Benzotrichloride | C₇H₅Cl₃ |

| Calcium Hydroxide | Ca(OH)₂ |

| Carbon Dioxide | CO₂ |

| m-Xylene | C₈H₁₀ |

| Pseudocumene (1,2,4-Trimethylbenzene) | C₉H₁₂ |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWPNROPGQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060595 | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-01-8 | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QJD7P2UWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylbenzoic Acid

Established Synthetic Pathways to 2,4-Dimethylbenzoic Acid

Conventional methods for synthesizing this compound rely on robust and well-understood chemical reactions, primarily involving the functionalization of m-xylene (B151644).

Oxidation Reactions for this compound Synthesis

The oxidation of a methyl group on an aromatic ring is a fundamental method for producing benzoic acids. In the case of this compound, the starting material is typically m-xylene (1,3-dimethylbenzene). Strong oxidizing agents are employed to convert one of the two methyl groups into a carboxylic acid functional group. The reaction requires careful control of conditions to prevent over-oxidation to isophthalic acid derivatives. A related microbial process involves the oxidation of pseudocumene (1,2,4-trimethylbenzene) by strains like Pseudomonas aeruginosa, which have been shown to produce dimethylbenzoic acid isomers. tandfonline.com While specific strains may yield the 3,4-isomer, this biochemical route highlights the potential for microbial transformations in this area. tandfonline.com

Table 1: Common Oxidizing Agents for Alkylbenzene Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Alkaline solution, heat |

| Nitric Acid (HNO₃) | High temperature and pressure |

Carboxylation Processes in this compound Production

Carboxylation introduces a carboxyl group directly or indirectly onto the aromatic ring of m-xylene. Two primary methods are prevalent: the Grignard reaction and Friedel-Crafts carboxylation.

The Grignard reaction is a multi-step but versatile route. It begins with the bromination of m-xylene to form 4-bromo-1,3-dimethylbenzene. This intermediate is then reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent. Subsequent reaction of the Grignard reagent with solid carbon dioxide (dry ice), followed by an acidic workup, yields this compound. google.comgmu.edu

A more direct approach is the Friedel-Crafts carboxylation . A patented method describes the synthesis of this compound by reacting m-xylene with carbon dioxide gas in the presence of an aluminum chloride catalyst. google.com This process offers a single-step conversion under relatively mild conditions. google.com

Table 2: Example of Friedel-Crafts Carboxylation of m-Xylene

| Reactants | Catalyst | Pressure | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| m-xylene, Carbon Dioxide | Aluminum Chloride (AlCl₃) | 0.3 MPa | 30 °C | 7 hours | google.com |

Other Conventional Synthetic Routes to this compound

Another established pathway involves the hydrolysis of 2,4-dimethylbenzonitrile. This method typically starts with m-xylene, which is converted to the nitrile intermediate. The nitrile is then subjected to hydrolysis, usually under strong acidic or basic conditions, to yield the carboxylic acid. google.com The hydrolysis of related amides using strong acids like phosphoric acid has also been demonstrated as an effective conversion method. ku.ac.ke Other historical routes include the reaction of m-xylene with oxalyl chloride followed by hydrolysis, or acylation with chloroacetyl chloride followed by a haloform reaction and acidification. google.com These older methods are often more complex and may involve harsher reaction conditions. google.com

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient, sustainable, and catalytically driven methods for synthesizing this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. The direct carboxylation of m-xylene using carbon dioxide as a C1 building block is an example of a greener approach, as it improves atom economy and utilizes a readily available, non-toxic reagent compared to multi-step syntheses involving halogenated intermediates. google.com Furthermore, the exploration of biocatalytic methods, such as microbial fermentation, represents a significant frontier in green synthesis. The use of microorganisms to perform selective oxidations under mild aqueous conditions could provide a sustainable alternative to traditional methods that rely on harsh chemical oxidants. tandfonline.com

Catalytic Methods for Enhanced Synthesis of this compound

Modern catalysis offers powerful tools for enhancing synthetic efficiency. Advanced catalyst systems have been developed for the aerobic oxidation of alkylaromatic compounds. For instance, a process utilizing an imide compound, such as N-hydroxyphthalimide, in conjunction with a transition metal co-catalyst can facilitate the oxidation of substrates like xylene to their corresponding carboxylic acids using molecular oxygen, often under milder conditions than traditional methods. epo.org

While not a synthetic method for the acid itself, the reactivity of this compound has been explored using novel catalytic transformations. For example, a rhodium(I)-catalyzed cross-dehydrogenative coupling reaction has been used to dimerize this compound, affording biaryl acid products. hep.com.cn This demonstrates the application of modern catalytic techniques to transform the molecule into more complex structures.

Derivatization Strategies for this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives through transformations of its carboxylic acid group. These derivatization strategies, including esterification, amidation, halogenation, and complexation, open avenues to a wide range of compounds with applications in materials science, pharmaceuticals, and organic synthesis.

The esterification of this compound is a fundamental transformation that converts the carboxylic acid into an ester. This reaction is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. The presence of two methyl groups on the benzene (B151609) ring can influence the reactivity of the carboxylic acid in esterification reactions. quora.com

One common method for the synthesis of esters from this compound is the Fischer esterification. For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 2,4-dimethylbenzoate (B1242700). Similarly, ethyl 2,4-dimethylbenzoate can be prepared by reacting this compound with ethanol. tandfonline.comresearchgate.net This ethyl ester has been utilized in the synthesis of tricarbonylchromium complexes. tandfonline.comresearchgate.net The general conditions for these reactions involve heating the mixture of the carboxylic acid, alcohol, and catalyst.

| Reactant (Alcohol) | Catalyst | Product | Reference(s) |

| Methanol | Sulfuric Acid | Methyl 2,4-dimethylbenzoate | |

| Ethanol | Not specified | Ethyl 2,4-dimethylbenzoate | tandfonline.comresearchgate.net |

Amidation:

The formation of amides from this compound typically proceeds through the activation of the carboxylic acid, most commonly by converting it to the more reactive acyl chloride. For example, 2,4-dimethylbenzamide (B3178721) can be synthesized by first preparing 2,4-dimethylbenzoyl chloride from this compound. prepchem.comambeed.com The resulting acyl chloride is then treated with a solution of anhydrous ammonia (B1221849) in a suitable solvent like chloroform (B151607) at a controlled temperature to yield the corresponding amide. prepchem.comambeed.com

A specific procedure for the synthesis of 2,4-dimethylbenzamide involves saturating a solution of 2,4-dimethylbenzoyl chloride in chloroform with anhydrous ammonia while maintaining the temperature at 15°C. prepchem.com After stirring for a short period, the product is isolated by filtration. prepchem.com

Halogenation:

Halogenation of this compound can occur at the carboxylic acid group to form an acyl halide, or on the aromatic ring. The conversion of this compound to its acyl chloride, 2,4-dimethylbenzoyl chloride, is a crucial step for subsequent reactions like amidation and some esterifications. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). google.com The reaction can be carried out in a solvent like tetrahydrofuran (B95107), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride in high yield. google.com

Ring halogenation of this compound has also been reported. For instance, the chlorination of the aromatic ring can be achieved by heating this compound with 30% nitric acid and 36% hydrochloric acid under reflux. google.com This process yields chloro-2,4-dimethylbenzoic acid. google.com The directing effects of the existing methyl and carboxyl groups on the aromatic ring influence the position of the incoming halogen. google.com

This compound and its derivatives can act as ligands in the formation of metal complexes, leading to structures with interesting properties and potential applications in areas such as catalysis and materials science. nih.govfrontiersin.orgresearchgate.net

A notable example is the synthesis of a series of dinuclear lanthanide complexes using this compound as a primary ligand and 5,5'-dimethyl-2,2'-bipyridine as a co-ligand. nih.govfrontiersin.orgnih.gov These complexes, with the general formula [Ln(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂, where Ln can be Sm, Eu, Pr, Tb, or Dy, are synthesized under hydrothermal conditions. nih.govfrontiersin.orgnih.gov In these structures, the 2,4-dimethylbenzoate (2,4-DMBA) ligand coordinates to the lanthanide ions in various modes, including chelating bidentate, bridging bidentate, and bridging tridentate fashions. nih.govfrontiersin.org The formation of these complexes is confirmed by techniques such as FT-IR spectroscopy, where the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of antisymmetric and symmetric stretching vibrations of the carboxylate group indicate coordination to the metal ion. nih.gov

Furthermore, the ester derivative, ethyl 2,4-dimethylbenzoate, has been used to prepare tricarbonylchromium complexes. tandfonline.com This demonstrates that derivatives of this compound can also serve as effective ligands in organometallic chemistry.

| Metal Ion(s) | Co-ligand | Complex Type | 2,4-DMBA Coordination Modes | Reference(s) |

| Lanthanides (Sm, Eu, Pr, Tb, Dy) | 5,5'-dimethyl-2,2'-bipyridine | Dinuclear | Chelating bidentate, Bridging bidentate, Bridging tridentate | nih.govfrontiersin.orgnih.gov |

| Chromium | None specified (from ethyl 2,4-dimethylbenzoate) | Tricarbonylchromium complex | Not applicable (ligand is the ester) | tandfonline.com |

The conversion of this compound into more reactive intermediates is a key strategy for its use in further chemical transformations. The most common reactive intermediates are the acid anhydride (B1165640) and the acid chloride.

2,4-Dimethylbenzoic Anhydride:

The synthesis of 2,4-dimethylbenzoic anhydride can be accomplished through the direct dehydration of this compound. This is typically achieved by heating the acid in the presence of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). The anhydride is formed by the removal of one molecule of water from two molecules of the carboxylic acid. This anhydride can then be used as a reagent in the preparation of esters and amides through nucleophilic acyl substitution reactions.

2,4-Dimethylbenzoyl Chloride:

As mentioned previously, 2,4-dimethylbenzoyl chloride is a highly valuable reactive intermediate. Its synthesis from this compound is a common and efficient process. A widely used method involves the reaction of the carboxylic acid with thionyl chloride. prepchem.com For example, 2,4-dimethylbenzoyl chloride can be prepared by reacting 2,5-dimethylbenzoic acid with thionyl chloride. prepchem.com A similar procedure can be applied to the 2,4-isomer, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction, which typically proceeds at room temperature in a solvent like tetrahydrofuran to give high yields of the acid chloride. google.com This reactive intermediate is a precursor for the synthesis of various derivatives, including amides and esters, under milder conditions than those required for the direct reaction with the carboxylic acid.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,4 Dimethylbenzoic Acid

Vibrational Spectroscopy of 2,4-Dimethylbenzoic Acid

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are foundational for identifying functional groups and confirming molecular structure. The analysis of this compound by these techniques reveals characteristic vibrational frequencies that correspond to specific bonds and motions within the molecule. rsc.orgresearchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups. rsc.org For this compound, the FTIR spectrum is characterized by several key absorption bands.

A prominent and characteristic absorption peak for the carboxylic acid group (νC=O) is observed in the region of 1693-1700 cm⁻¹. researchgate.netlibretexts.org The formation of intermolecular hydrogen bonds in the solid state or in complexes can cause this peak to disappear, with the appearance of new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). researchgate.net For instance, in lanthanide complexes, these appear at 1605–1615 cm⁻¹ and 1411–1422 cm⁻¹, respectively. researchgate.net The O-H stretching vibration of the carboxylic acid is typically observed as a broad band around 2980 cm⁻¹. libretexts.org Vibrations associated with the methyl groups and the aromatic ring also provide valuable structural information. rsc.orgresearchgate.net

Table 1: Selected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |

| C=O Stretch (Carboxylic Acid) | 1693 - 1700 | researchgate.netlibretexts.org |

| O-H Stretch (Carboxylic Acid) | 2980 | libretexts.org |

| Phenyl C-C Stretch | 1570, 1500 | libretexts.org |

| Methyl C-H Stretch | 1420 | libretexts.org |

| C-O Stretch | 1270 | libretexts.org |

| Ln-O Vibration (in complexes) | 418 - 419 | researchgate.net |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. rsc.orgbohrium.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, the FT-Raman spectrum shows strong bands corresponding to the aromatic ring and methyl group vibrations. rsc.orgresearchgate.net

A strong Raman band at 1612 cm⁻¹ is attributed to the stretching vibrations of the this compound molecule. researchgate.net When the compound forms complexes, this band may disappear, while new bands for the asymmetric (1601–1611 cm⁻¹) and symmetric (1501–1506 cm⁻¹) stretching vibrations of the carboxylate group emerge. researchgate.net The complete vibrational assignment is often supported by quantum chemical studies, such as Density Functional Theory (DFT) calculations, which help to correlate the experimental frequencies with specific molecular motions. rsc.orgresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |

| Aromatic C=C Stretching | 1612 | researchgate.net |

| COO⁻ Asymmetric Stretch (in complexes) | 1601 - 1611 | researchgate.net |

| COO⁻ Symmetric Stretch (in complexes) | 1501 - 1506 | researchgate.net |

This table highlights key Raman shifts. Comprehensive analysis involves comparing the full Raman spectrum with FTIR and computational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. rsc.orgrsc.org

¹H NMR spectroscopy provides information on the number, chemical environment, and connectivity of protons in a molecule. In this compound, the protons on the aromatic ring and the methyl groups appear at distinct chemical shifts (δ). chemicalbook.comnih.gov

The aromatic region typically shows signals for the three protons on the benzene (B151609) ring. The proton at position 6 (adjacent to the carboxylic acid) often appears as a multiplet around 8.0 ppm. chemicalbook.com The other two aromatic protons (at positions 3 and 5) appear as a multiplet around 7.1 ppm. chemicalbook.com The two methyl groups give rise to sharp singlet signals. The methyl group at position 2 (ortho to the carboxyl group) is observed around 2.64 ppm, while the methyl group at position 4 (para to the carboxyl group) appears further upfield, around 2.38 ppm. chemicalbook.com The acidic proton of the carboxyl group is often broad and may appear over a wide range, sometimes not being observed depending on the solvent and concentration.

Table 3: ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| H-6 (Aromatic) | ~8.00 | CDCl₃ | chemicalbook.com |

| H-3, H-5 (Aromatic) | ~7.09 | CDCl₃ | chemicalbook.com |

| 2-CH₃ (Methyl) | ~2.64 | CDCl₃ | chemicalbook.com |

| 4-CH₃ (Methyl) | ~2.38 | CDCl₃ | chemicalbook.com |

| COOH | Variable | - |

Chemical shifts are dependent on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. chemicalbook.comsdsu.edu

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 173.6 ppm. chemicalbook.com The aromatic carbons attached to the substituents (C1, C2, C4) appear at distinct downfield shifts, for example, around 143.8 ppm (C-4), 141.7 ppm (C-2), and 125.6 ppm (C-1). chemicalbook.com The remaining aromatic carbons (C3, C5, C6) resonate at approximately 132.9 ppm (C-6), 132.0 ppm (C-5), and 126.8 ppm (C-3). chemicalbook.com The two methyl carbons appear at the most upfield positions, with the C-2 methyl at ~22.3 ppm and the C-4 methyl at ~21.6 ppm. chemicalbook.com

Table 4: ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| C=O (Carboxyl) | ~173.6 | CDCl₃ | chemicalbook.com |

| C-4 (Aromatic) | ~143.8 | CDCl₃ | chemicalbook.com |

| C-2 (Aromatic) | ~141.7 | CDCl₃ | chemicalbook.com |

| C-6 (Aromatic) | ~132.9 | CDCl₃ | chemicalbook.com |

| C-5 (Aromatic) | ~132.0 | CDCl₃ | chemicalbook.com |

| C-3 (Aromatic) | ~126.8 | CDCl₃ | chemicalbook.com |

| C-1 (Aromatic) | ~125.6 | CDCl₃ | chemicalbook.com |

| 2-CH₃ (Methyl) | ~22.3 | CDCl₃ | chemicalbook.com |

| 4-CH₃ (Methyl) | ~21.6 | CDCl₃ | chemicalbook.com |

Chemical shifts are dependent on the solvent and spectrometer frequency.

While 1D NMR spectra provide foundational data, complex structures often require advanced multi-dimensional NMR experiments for unambiguous assignment and structural confirmation. researchgate.net Techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for mapping the complete molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. columbia.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-5 and H-6), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.orgcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum (e.g., the methyl singlets at 2.64 and 2.38 ppm) to its corresponding carbon signal in the ¹³C spectrum (e.g., 22.3 and 21.6 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. libretexts.orgcolumbia.edu In this compound, key HMBC correlations would be observed from the methyl protons (2-CH₃) to the aromatic carbons C-1, C-2, and C-3, and from the other methyl protons (4-CH₃) to aromatic carbons C-3, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern on the benzene ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. mdpi.com A NOESY or ROESY spectrum could show a correlation between the protons of the 2-methyl group and the H-3 aromatic proton, providing further confirmation of the substituent placement.

The combined application of these advanced NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative analysis of this compound, particularly for detecting the presence of the aromatic chromophore. The electronic transitions within the benzene ring and carboxyl group give rise to characteristic absorption bands in the UV region.

Detailed research findings indicate that this compound, when dissolved in dimethyl sulfoxide (B87167) (DMSO), exhibits a significant absorption band at approximately 274 nm. frontiersin.orgnih.gov This absorption is attributed to the π→π* electronic transition within the benzene skeleton. frontiersin.orgnih.gov The position and intensity of this peak are key identifiers in its UV-Vis spectrum. Theoretical studies using time-dependent density functional theory (TD-DFT) have also been employed to compute the electronic properties and UV-Vis spectrum of the molecule, providing insights into its electronic structure and transitions. bohrium.comresearchgate.net In a co-crystal with 2-amino-4-hydroxy-6-methylpyrimidine (B160893), the complex demonstrated an optical band gap of 4.13 eV, highlighting its potential for optoelectronic applications. bohrium.com

| Spectroscopic Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 274 nm | DMSO | frontiersin.orgnih.gov |

| Assignment | π→π* transition | - | frontiersin.orgnih.gov |

| Optical Band Gap (of co-crystal) | 4.13 eV | - | bohrium.com |

Mass Spectrometry Profiling of this compound and its Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M+) and several characteristic fragment ions.

The molecular ion (M+) peak for this compound is observed at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight. miamioh.edunih.gov Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a water molecule (-H₂O, M-18). miamioh.edu For this compound, this results in strong fragment ions at m/z 133 and 132, respectively. miamioh.edu Another significant peak is often seen at m/z 105. nih.gov

Derivatization is a common strategy to improve the volatility and chromatographic behavior of acidic analytes for MS analysis. For instance, the tert-butyl-dimethylsilyl derivative of dimethylbenzoic acid isomers has been successfully used for their determination, providing specific fragments with a high m/z ratio, which enhances specificity. researchgate.net The methyl ester derivative of this compound has also been characterized by mass spectrometry. spectrabase.com

Table 3.4.1: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Identity | Description | Reference |

|---|---|---|---|

| 150 | [M]+ | Molecular Ion | miamioh.edunih.gov |

| 133 | [M-OH]+ | Loss of hydroxyl group | miamioh.edu |

| 132 | [M-H₂O]+ | Loss of water | miamioh.edunih.gov |

| 105 | [Fragment]+ | Further fragmentation | nih.gov |

Chromatographic Methods for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most widely used methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, with prominent peaks recorded at m/z 150, 132, and 105. nih.govnih.gov

GC-MS has been applied to determine dimethylbenzoic acid isomers, including this compound, in biological samples such as urine. researchgate.net In these methods, the analytes are often derivatized, for example, with MTBSTFA to form tert-butyl-dimethylsilyl derivatives, to improve their gas chromatographic properties. researchgate.net This derivatization leads to specific, high m/z fragments that are useful for selective ion monitoring (SIM), providing a high degree of specificity and sensitivity for quantification. researchgate.net However, baseline separation of isomers like 2,4-DMBA and 3,5-DMBA can be challenging, requiring optimization of the temperature program. researchgate.net GC-MS analysis has also identified this compound as a product in the oxidation of other compounds, such as 1-(2,4-Dimethylphenyl)-1-ethanone. researchgate.net

Table 3.5.1.1: GC-MS Data for this compound

| Parameter | Details | Reference |

|---|---|---|

| NIST Library Top Peaks (m/z) | 132, 150, 105 | nih.govnih.gov |

| Application | Determination of metabolites in urine | researchgate.net |

| Derivatization Agent Example | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | researchgate.net |

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly due to its non-volatile and polar nature. sigmaaldrich.com A common approach is reverse-phase (RP) HPLC. sielc.com

A typical RP-HPLC method for this compound utilizes a C18 or a specialized reverse-phase column (like Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile modifiers such as formic acid are used in place of phosphoric acid. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Hypersil GOLD Phenyl columns have also been noted for providing alternative selectivity for aromatic analytes like dimethylbenzoic acid isomers, enhancing separation through pi-pi interactions. pragolab.cz

Table 3.5.2.1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column Example | Newcrom R1, Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Modifier | Formic Acid | sielc.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique that has been utilized in analyses involving this compound. sigmaaldrich.comsigmaaldrich.comchemdad.com Rather than being the primary analyte for separation, this compound (as its anion, 2,4-dimethylbenzoate) has been employed as a component of the background electrolyte (BGE) to facilitate the separation of other molecules, such as cyclodextrins. doi.org

In this application, the neutral cyclodextrins form inclusion complexes with the aromatic anion (2,4-dimethylbenzoate) present in the BGE. doi.org This complex formation imparts a partial negative charge to the neutral cyclodextrins, allowing them to migrate in the electric field. The differential stability of the complexes formed between the various cyclodextrins and the benzoate (B1203000) derivative leads to their separation. doi.org The use of 2,4-dimethylbenzoate (B1242700) in the BGE was shown to improve the separation of both α/β-cyclodextrins and γ/δ-cyclodextrins. doi.org

Table 3.5.3.1: Application of this compound in Capillary Electrophoresis

| Application Role | Analyte Separated | Principle of Separation | Reference |

|---|---|---|---|

| Background Electrolyte Component | α-, β-, γ-, and δ-cyclodextrins | Differential inclusion complex formation between cyclodextrins and 2,4-dimethylbenzoate, leading to different electrophoretic mobilities. | doi.org |

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylbenzoic Acid

Quantum Chemical Calculations on 2,4-Dimethylbenzoic Acid

Quantum chemical calculations offer a powerful approach to predict molecular properties with high accuracy. Methods range from the computationally intensive ab initio techniques to the more efficient Density Functional Theory (DFT) and semi-empirical methods.

Density Functional Theory (DFT) has emerged as a leading method for studying polyatomic molecules due to its excellent balance of accuracy and computational cost. niscpr.res.in For this compound, DFT calculations have been instrumental in determining its optimized molecular geometry and electronic properties.

Researchers have employed the Gaussian 09W program package for DFT computations, utilizing methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and MPW1PW91 (modified Perdew-Wang one-parameter for exchange and correlation). niscpr.res.in These calculations typically use a 6-311++G(d,p) basis set to ensure a precise description of the molecule's bonding characteristics. niscpr.res.in

The initial geometry for the calculations is generated from standard parameters and then optimized without constraints to find the global minimum energy. niscpr.res.in For DMBA, the global minimum energies calculated with the MPW1PW91 and B3LYP methods using the 6-311++G(d,p) basis set were found to be -499.4621 and -499.4846 Hartrees, respectively. niscpr.res.in The resulting optimized structural parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction (XRD), confirming the reliability of the theoretical models. niscpr.res.in

Table 1: Comparison of Experimental and Calculated Geometrical Parameters of this compound Data sourced from Gobinath et al. (2017). niscpr.res.in

| Parameter | Experimental (XRD) | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|

| C2-C1 Bond Length (Å) | 1.401 | 1.405 |

| C7-O8 Bond Length (Å) | 1.259 | 1.222 |

| C7-O9 Bond Length (Å) | 1.264 | 1.365 |

| C1-C2-C3 Angle (°) | 121.7 | 121.53 |

| O8-C7-O9 Angle (°) | 122.9 | 122.09 |

Note: The table presents a selection of key parameters for illustrative purposes. The numbering of atoms corresponds to the standard chemical structure.

While DFT is now widely used, it builds upon the foundations of earlier quantum mechanical approaches. Ab initio Hartree-Fock (HF) calculations, for instance, are a conventional method for studying molecular properties. niscpr.res.in However, DFT methods generally provide more accurate predictions for the molecular structure and vibrational frequencies of polyatomic molecules like DMBA. niscpr.res.in

Semi-empirical methods offer a computationally less expensive alternative, often used for larger molecular systems. researchgate.net These methods, such as PM3, PM6, and PM7, incorporate experimental parameters to simplify calculations. researchgate.net For substituted benzoic acids, semi-empirical approaches have been used to estimate properties like proton binding constants by considering the inductive and mesomeric effects of substituents on the aromatic ring. free.fr This approach uses a reference molecule, such as benzoic acid, and applies additive corrections based on the type and position of functional groups to predict the acidity constants of more complex derivatives. free.fr

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly valuable for the conformational analysis of flexible molecules like benzoic acid derivatives. ucl.ac.uknih.gov By simulating the interactions between the molecule and its environment (e.g., a solvent), MD can reveal the dominant conformations and dynamic behavior that are not apparent from static calculations. ucl.ac.ukresearchgate.net

For benzoic acid derivatives, MD simulations have been used to investigate self-association in various solvents. ucl.ac.uk These simulations, often using force fields like GAFF (General Amber Force Field), can elucidate how molecules form hydrogen-bonded dimers or interact with solvent molecules, which is crucial for understanding processes like crystallization. ucl.ac.uk Although specific MD studies focusing solely on this compound are not extensively documented in the provided sources, the methodology is directly applicable. Such a study would involve placing DMBA molecules in a simulation box with a chosen solvent and calculating the trajectory of the system over time to analyze its conformational preferences and intermolecular interactions. ucl.ac.ukresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. niscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. niscpr.res.in

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Data calculated using B3LYP/6-311++G(d,p) method. Sourced from Gobinath et al. (2017). niscpr.res.in

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -1.82 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Natural Bond Orbital (NBO) Analysis of this compound

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. kirj.ee

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wuxiapptec.com It plots the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net

In an MEP map, regions of negative potential, typically colored red or orange, are electron-rich and susceptible to electrophilic attack. wuxiapptec.com Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. actascientific.com For this compound, MEP analysis shows that the most negative potential is localized on the oxygen atoms of the carboxylic group, making them the primary sites for electrophilic interaction. niscpr.res.inactascientific.com The areas around the hydrogen atoms, particularly the acidic proton of the carboxyl group, show the most positive potential, identifying them as the likely sites for nucleophilic attack. actascientific.com The MEP map thus provides a clear and intuitive prediction of the molecule's chemical reactivity. niscpr.res.inacs.org

Crystal Engineering and Supramolecular Chemistry of 2,4 Dimethylbenzoic Acid

Single Crystal X-ray Diffraction Analysis of 2,4-Dimethylbenzoic Acid

Single crystal X-ray diffraction (SCXRD) is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis provides fundamental data on its molecular geometry, conformation, and the manner in which individual molecules pack together in the solid state. The crystallographic information for pure this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 686436. nih.gov

A notable example of SCXRD analysis in a system containing this compound is the study of a cocrystal formed between this compound (DMBA) and 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (AHMP). bohrium.com The analysis revealed that the AHMP:DMBA cocrystal crystallizes in the orthorhombic system with the space group Pnma. bohrium.com This level of detailed structural information is crucial for understanding the intermolecular forces that govern the formation and stability of such supramolecular structures.

Cocrystal Formation Involving this compound

Cocrystals are multi-component crystalline solids where different molecular species are held together in a single crystal lattice through non-covalent interactions. The formation of cocrystals is a central strategy in crystal engineering to modify the physicochemical properties of a substance without altering its chemical structure.

This compound has been successfully utilized as a coformer in the synthesis of cocrystals. A prime example is the AHMP:DMBA cocrystal, which was synthesized using the slow evaporation method. bohrium.com In this process, equimolar amounts of this compound and 2-amino-4-hydroxy-6-methylpyrimidine were dissolved in a suitable solvent, which was then allowed to evaporate slowly. This gradual process facilitates the self-assembly of the constituent molecules into a highly ordered, crystalline material. uc.pt The resulting solid was confirmed to be a new cocrystal through SCXRD analysis, demonstrating a defined stoichiometric ratio and unique crystal structure distinct from the parent compounds. bohrium.com

Intermolecular Interactions in this compound Systems (e.g., Hydrogen Bonding, π-π Stacking)

The architecture of crystals and cocrystals containing this compound is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant, especially given the presence of the carboxylic acid group. In the AHMP:DMBA cocrystal, specific and robust hydrogen-bonded interactions are the primary driving force for its formation. bohrium.com

To comprehensively map and quantify the various non-covalent interactions that stabilize the crystal packing, Hirshfeld surface analysis is often employed. For the AHMP:DMBA cocrystal, this analysis, coupled with the generation of 2D fingerprint plots, allows for the visualization and understanding of the dominant intermolecular contacts. bohrium.comuc.pt These analyses can reveal the relative contributions of different types of interactions, such as those between oxygen and hydrogen atoms (O···H), which are characteristic of hydrogen bonds.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound as a Ligand

In the construction of metal-organic frameworks (MOFs) and coordination polymers, organic molecules act as "linkers" or "struts" that connect metal ions or clusters, forming extended one-, two-, or three-dimensional networks. The carboxylate group of this compound makes it an excellent candidate for such a ligand, capable of coordinating to metal centers in various modes.

Researchers have successfully synthesized a series of lanthanide-based coordination polymers using 2,4-dimethylbenzoate (B1242700) (2,4-DMBA) as the primary ligand, often in conjunction with a secondary nitrogen-containing ligand like 5,5′-dimethyl-2,2′-bipyridine. nih.govfrontiersin.org These complexes are typically synthesized under hydrothermal or solvothermal conditions. nih.govpku.edu.cn

For instance, a series of five dinuclear lanthanide complexes with the general formulas [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ (where Ln = Sm, Eu), [Pr(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(C₂H₅OH), and [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5′-DM-2,2′-bipy) (where Ln = Tb, Dy) have been reported. nih.govnih.gov Single crystal X-ray diffraction revealed that these complexes crystallize into three distinct structural types, with space groups including the triclinic Pī and the monoclinic C2/c. nih.gov The 2,4-dimethylbenzoate ligands exhibit diverse coordination modes, including chelating bidentate, bridging bidentate, and bridging tridentate, which facilitate the formation of 1D chain or 2D sheet structures. nih.govfrontiersin.org

Another documented example is a samarium(III) coordination polymer, with the formula Sm₂(C₉H₉O₂)₆(C₁₂H₈N₂)₂, synthesized with 2,4-dimethylbenzoate and 1,10-phenanthroline. This complex crystallizes in the monoclinic C12/c1 space group. The structural diversity found in these compounds highlights the versatility of this compound as a ligand in the design and synthesis of new coordination polymers with potentially interesting luminescent or magnetic properties. nih.gov

Mechanistic Studies of Chemical Reactivity of 2,4 Dimethylbenzoic Acid

Decarboxylation Mechanisms of 2,4-Dimethylbenzoic Acid

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The stability of the resulting carbanion intermediate is a key factor in the ease of this reaction. wikipedia.org For aromatic carboxylic acids like this compound, this process is typically slow but can be catalyzed, particularly by acids. wikipedia.orgnist.gov

Acid-Catalyzed Decarboxylation Pathways

The acid-catalyzed decarboxylation of substituted benzoic acids, including this compound, proceeds through a mechanism involving protonation. nist.gov In moderately acidic solutions, the rate of decarboxylation is dependent on the concentration of the un-ionized carboxylic acid. researchgate.net The reaction is accelerated in acidic solutions, which is consistent with the formation of a more reactive conjugate acid of the benzoic acid. acs.orgnih.govresearchgate.net

A proposed mechanism suggests that the reaction proceeds via a minor, higher-energy tautomer where the aromatic ring is protonated. acs.orgnih.govacs.orgnih.gov This ring-protonated intermediate facilitates the cleavage of the C-C bond. nih.govacs.org However, this pathway would lead to the formation of protonated CO₂, an energetically unfavorable species. acs.orgnih.govacs.orgnih.gov A more plausible pathway involves the transfer of the carboxyl proton to a water molecule concurrently with the C-C bond cleavage. acs.orgnih.govacs.orgnih.gov This avoids the formation of the high-energy protonated CO₂ and directly yields 1,3-dimethylbenzene and CO₂. nih.govacs.org The electron-donating methyl groups at the ortho and para positions help to stabilize the positive charge that develops on the aromatic ring during the formation of the pre-decarboxylation intermediate. researchgate.net

The general mechanism can be summarized as follows:

Protonation of the carboxyl group. researchgate.net

Nucleophilic attack of water to form a hydrated intermediate. researchgate.net

Protonation of the aromatic ring, specifically at the carbon adjacent to the carboxyl group, to form the pre-decarboxylation intermediate. researchgate.net

Cleavage of the C-C bond with simultaneous transfer of a carboxyl proton to a water molecule, releasing CO₂ and the corresponding aryl cation. acs.orgnih.govacs.orgnih.gov

Deprotonation of the aryl cation to form the final product, 1,3-dimethylbenzene.

Kinetic Isotope Effects in Decarboxylation Studies

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. researchgate.netacs.org In the study of decarboxylation, carbon kinetic isotope effects (CKIEs), specifically the ratio of reaction rates for molecules containing ¹²C versus ¹³C at the carboxyl carbon (k¹²/k¹³), provide significant insights. acs.orgacs.org

For the acid-catalyzed decarboxylation of the closely related 2,4-dimethoxybenzoic acid, the observed CKIE was found to be smaller than the typical intrinsic values for decarboxylation reactions where C-C bond cleavage is fully rate-determining. acs.orgnih.govacs.org This suggests that the C-C bond cleavage is only partially rate-determining. acs.org

The observed CKIE for the decarboxylation of the protonated form of 2,4-dimethoxybenzoic acid in highly acidic solutions is approximately 1.022. acs.orgnih.govacs.org This is below the expected range of 1.03-1.07 for reactions where C-C bond breaking is the sole rate-limiting step. acs.org Computational analysis suggests an intrinsic CKIE of 1.051 for the C-C bond cleavage from the ring-protonated intermediate. nih.govacs.org The discrepancy between the experimental and computed values indicates that other steps, such as proton transfers, are also partially rate-determining. nih.govacs.org

Specifically, two steps are suggested to be partially rate-determining:

The transfer of the second carboxyl proton to the adjacent carbon on the phenyl ring. nih.govacs.org

The cleavage of the C-C bond, which includes the concurrent transfer of the carboxyl proton to water. nih.govacs.org

Oxidation Reaction Mechanisms of this compound

The oxidation of this compound can be directed to selectively transform either of the methyl groups or the aromatic ring itself, leading to a variety of functionalized products.

Selective Oxidation Processes for Functional Group Transformation

The selective oxidation of one of the methyl groups of this compound can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄). In an alkaline solution, KMnO₄ can selectively oxidize the methyl group at the 4-position to a carboxyl group, yielding 2-methylterephthalic acid as the major product. This high selectivity indicates that the methyl group at the para-position is more susceptible to oxidation under these conditions than the ortho-methyl group. The reaction proceeds through a series of steps, likely involving the formation of a manganese ester followed by its decomposition.

The possible oxidation reactions are:

Reaction A (Main): this compound → 2-Methylterephthalic acid

Reaction B (Side): this compound → 4-Methylphthalic acid

Reaction C (Side): 2-Methylterephthalic acid → Trimellitic acid

Reaction D (Side): 4-Methylphthalic acid → Trimellitic acid

Under optimized conditions, 2-methylterephthalic acid can be obtained in yields of around 55%.

Another reported oxidation process is the anodic lactonization of this compound, which yields 5-methyl phthalide. mdpi.com This electrochemical method involves a single electron oxidation at the anode to generate a carboxylate radical. mdpi.com This radical then undergoes an intramolecular cyclization (6-endo-trig) onto the C(sp²)-H bond of the ortho-methyl group, followed by another single electron oxidation and deprotonation to form the lactone. mdpi.com

| Oxidizing Agent/Method | Product | Yield |

| Potassium Permanganate (KMnO₄) in NaOH | 2-Methylterephthalic acid | ~55% |

| Anodic Oxidation | 5-Methyl Phthalide | Not specified mdpi.com |

Stereochemical Aspects of Oxidation Reactions

Currently, there is limited specific research available in the public domain that extensively details the stereochemical aspects of oxidation reactions involving the achiral molecule this compound. Stereochemical considerations would become more prominent if the oxidation creates a chiral center. For instance, if one of the benzylic C-H bonds of a methyl group were to be hydroxylated, a chiral center would be formed. The stereoselectivity of such a reaction (i.e., the preference for forming one enantiomer over the other) would depend on the nature of the oxidizing agent and the reaction conditions, particularly the use of chiral catalysts or reagents. However, without specific studies on this substrate, any discussion remains speculative.

Acylation Reactions Involving this compound

Acylation reactions, specifically Friedel-Crafts acylation, involve the introduction of an acyl group (R-C=O) onto an aromatic ring. organic-chemistry.orgpw.live this compound itself can be used as a reagent in such reactions, typically after conversion to a more reactive derivative like an acyl chloride or anhydride (B1165640). pw.livewikipedia.org

A study on the acylation of benzene-d₆ with this compound in the presence of aluminum chloride (AlCl₃) as a catalyst demonstrated that the C-D bond breaking of the hydrocarbon is involved in the rate-determining step of the reaction. unlp.edu.ar This was supported by a significant primary isotopic effect (kH/kD = 9.2). unlp.edu.ar The reaction involves the formation of a complex between the benzoic acid and the Lewis acid catalyst, which then acts as the electrophile. unlp.edu.ar The product of this specific acylation is 2,4-dimethylbenzophenone. unlp.edu.ar

The mechanism of Friedel-Crafts acylation generally involves the following steps:

Formation of an acylium ion or a complex between the acylating agent (e.g., the acyl chloride of this compound) and the Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.orgpw.live

Electrophilic attack of the acylium ion on the aromatic ring (e.g., benzene) to form a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org

Deprotonation of the arenium ion to restore aromaticity and yield the ketone product. libretexts.org

Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to poly-substitution because the resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the acyl group. organic-chemistry.orgrsc.orgnih.gov

| Reactants | Catalyst | Product | Primary Isotope Effect (kH/kD) |

| This compound, Benzene-d₆ | AlCl₃/cyclohexane | 2,4-Dimethylbenzophenone-d₅ | 9.2 unlp.edu.ar |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for this compound hinges on identifying and characterizing the transient species—intermediates and transition states—that govern the reaction pathway. Kinetic studies, isotopic labeling, and computational modeling have provided insights, particularly into acylation reactions involving this compound.

A key reaction of this compound is its use as an acylating agent for aromatic hydrocarbons under Friedel-Crafts conditions. Mechanistic studies propose that the reaction proceeds through carbanion-like intermediates. unlp.edu.ar The reaction is notable in that the α-hydrogen of one of the methyl groups appears to be directly involved in the mechanism, which is a departure from classical Friedel-Crafts acylation pathways.

In the acylation of deuterated benzene (B151609) (benzene-d6) with this compound, a significant primary kinetic isotope effect (KIE) was observed. unlp.edu.ar This finding is crucial as it indicates that the cleavage of a C-H (or C-D) bond is part of the rate-determining step of the reaction. The involvement of the hydrocarbon's C-D bond rupture in the slowest step points to a concerted or complex mechanism where the aromatic C-H bond is broken as the new C-C bond is formed, or in a subsequent, rapid deprotonation step that is kinetically significant.

While direct studies on the transition states for many reactions of this compound are not extensively documented, analogies can be drawn from related structures. For instance, computational studies on the acid-catalyzed decarboxylation of the structurally similar 2,4-dimethoxybenzoic acid have provided a detailed picture of potential intermediates and transition states. researchgate.netnih.govacs.orgnih.gov These studies, often employing Density Functional Theory (DFT), suggest that the reaction proceeds through the formation of a conjugate acid, which then tautomerizes to a higher-energy, ring-protonated intermediate. researchgate.netnih.govnih.gov It is this protonated intermediate that undergoes the critical C-C bond cleavage. DFT calculations indicate that the lowest energy pathway from this reactive intermediate involves a concerted process where the C-C bond breaks and a proton is transferred from the carboxyl group to a water molecule, thus avoiding the formation of a high-energy protonated CO2 molecule. acs.orgnih.gov

The transition state for this type of decarboxylation is characterized by the simultaneous cleavage of the C-C bond and proton transfer. nih.gov The calculated kinetic isotope effects for the decarboxylation of 2,4-dimethoxybenzoic acid are consistent with a mechanism involving two partially rate-determining steps: the initial proton transfer to the aromatic ring and the subsequent C-C bond cleavage. nih.gov Although the electronic effects of methyl groups differ from methoxy (B1213986) groups, these findings suggest that the investigation of protonated intermediates and complex, multi-step transition states would be a fruitful area for understanding the reactivity of this compound.

The table below summarizes the key kinetic data from the acylation study of this compound.

| Reaction | Substrate | Isotopic Effect (kH/kD) | Proposed Intermediate | Key Finding |

| Acylation | Benzene-d6 | 9.2 unlp.edu.ar | Carbanion-like species unlp.edu.ar | C-D bond rupture is in the rate-determining step. unlp.edu.ar |

Advanced Applications of 2,4 Dimethylbenzoic Acid in Chemical Synthesis and Materials Science

2,4-Dimethylbenzoic Acid as a Building Block in Organic Synthesis

The structural characteristics of this compound, including its aromatic ring, carboxyl group, and methyl substituents, make it a crucial building block in the synthesis of more complex molecules. chemimpex.combiosynth.com

This compound is widely utilized as a key intermediate in the production of a variety of fine chemicals. cymitquimica.comsancaiindustry.com Its reactivity allows it to be a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comcymitquimica.com In the pharmaceutical sector, it serves as a foundational element for the development of certain drug compounds. chemimpex.com The compound's structure is also integral to manufacturing specialty chemicals for research and industrial purposes. chemimpex.com

A method for preparing this compound involves the carbon dioxide carboxylation of m-xylene (B151644) using an aluminum chloride catalyst, highlighting a pathway for its synthesis for these applications. google.com

In the field of polymer chemistry, this compound is employed as an intermediate in the synthesis of various polymers. chemimpex.com Its incorporation into polymer structures can enhance their thermal stability and mechanical properties. chemimpex.com Furthermore, it is a key ingredient in the formulation of polymer additives, which contribute to improved performance characteristics in final products. chemimpex.com The anhydride (B1165640) form, 2,4-Dimethylbenzoic anhydride, is specifically used in producing polyesters and other polymers where it can facilitate the formation of cross-linked structures. smolecule.com

| Application Area | Role of this compound | Resulting Improvement |

|---|---|---|

| Polymer Production | Intermediate in polymer synthesis | Enhanced thermal stability and mechanical properties chemimpex.com |

| Polymer Additives | Key ingredient in formulations | Improved performance characteristics in end products chemimpex.com |

| Polyester Synthesis | Used as its anhydride for cross-linking | Formation of cross-linked polymer structures smolecule.com |

Ligand Design and Coordination Chemistry using this compound

The carboxylate group of this compound makes it an effective ligand for coordinating with metal ions, leading to the formation of metal complexes with specific properties and applications. nih.gov Aromatic carboxylic acids are considered excellent ligands for lanthanide ions due to the oxygen atoms they provide and their affinity for these cations. frontiersin.org

This compound has been successfully used as a primary ligand, often in conjunction with nitrogen-containing co-ligands like 5,5'-dimethyl-2,2'-bipyridine, to synthesize a series of dinuclear lanthanide complexes. nih.govfrontiersin.org These complexes, involving lanthanide ions such as Samarium (Sm), Europium (Eu), Praseodymium (Pr), Terbium (Tb), and Dysprosium (Dy), have been synthesized and their crystal structures determined. frontiersin.orgnih.gov

The resulting complexes exhibit interesting photoluminescent properties. frontiersin.org The 2,4-dimethylbenzoate (B1242700) ligand plays a crucial role in sensitizing the luminescence of the lanthanide ions. nih.govfrontiersin.org For instance, the europium (Eu³⁺) and terbium (Tb³⁺) complexes show strong photoluminescence, which is a desirable characteristic for fluorescent materials. frontiersin.org The study of the luminescence lifetimes of these complexes is an important aspect of characterizing their fluorescent properties. frontiersin.org

| Lanthanide Ion | Co-Ligand | Resulting Complex Type | Observed Property |

|---|---|---|---|

| Sm(III), Eu(III) | 5,5'-dimethyl-2,2'-bipyridine | Dinuclear | Luminescent Properties frontiersin.orgnih.gov |

| Pr(III) | 5,5'-dimethyl-2,2'-bipyridine | Dinuclear | Crystal Structure Determined nih.govfrontiersin.org |

| Tb(III), Dy(III) | 5,5'-dimethyl-2,2'-bipyridine | Dinuclear | Strong Photoluminescence, Luminescence Lifetime Calculated frontiersin.orgnih.gov |

| Eu, La, Pr, Nd, Sm, Gd | 2,2':6',2''-terpyridine | Binuclear | Supramolecular Structures, Photoluminescence bohrium.com |

| Dy, Ho, Er, Tb | 2,2':6',2''-terpyridine | Mononuclear | Thermal Decomposition Mechanism Studied bohrium.com |

The coordination of the 2,4-dimethylbenzoate ligand to the lanthanide ions is confirmed by shifts in UV-Vis and changes in IR and Raman spectra. nih.gov In the infrared spectra, the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of antisymmetric and symmetric stretching vibrations of the COO⁻ group indicate coordination with the Ln³⁺ ions. nih.gov

Metal complexes, including those derived from lanthanides, are recognized for their potential applications in catalysis. frontiersin.org While direct applications of this compound-based catalysts are a developing area of research, the synthesis of stable and well-defined metal complexes with this ligand is a critical first step. The coordination of ligands like this compound to metal centers can create catalytically active sites for various chemical transformations. The stability and structural diversity of the lanthanide complexes formed with this compound suggest their potential as precursors for developing novel catalysts. frontiersin.orgresearchgate.net

Role in Analytical Chemistry as a Reference Standard

In analytical chemistry, this compound serves as a reference standard. synzeal.com It has been used in specific analytical applications, such as in the capillary electrophoretic separation of α-, β-, γ-, and δ-cyclodextrins. sigmaaldrich.comchemdad.com Its use as a reference material is valuable for analytical method development, method validation, and quality control applications in regulated environments, such as for Abbreviated New Drug Applications (ANDA). synzeal.com Its well-defined physical and chemical properties make it a reliable standard for these purposes. sigmaaldrich.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ sigmaaldrich.com |

| Molecular Weight | 150.17 g/mol sigmaaldrich.com |

| Melting Point | 124-126 °C sigmaaldrich.com |

| Boiling Point | 267 °C at 727 mmHg sigmaaldrich.com |

| Appearance | White crystalline solid chemdad.com |

Investigations in Biological Systems and Pharmaceutical Research Pertaining to 2,4 Dimethylbenzoic Acid

Antimicrobial Activity of 2,4-Dimethylbenzoic Acid and its Derivatives

This compound and its derivatives have demonstrated notable antimicrobial properties against a range of microorganisms. Research has explored their potential as antibacterial and antifungal agents, with studies indicating that structural modifications of the parent compound can significantly influence its efficacy.

One area of investigation has been the hydroxylation of the this compound structure. For instance, 3,6-dihydroxy-2,4-dimethylbenzoic acid has been reported to exhibit broad-spectrum antibacterial activity. Similarly, the dihydroxy derivative, 2,4-dihydroxybenzoic acid, has shown potential as an antibacterial agent against Escherichia coli and Vibrio alginolyticus. researchgate.net In a study, at a concentration of 100 ppm, 2,4-dihydroxybenzoic acid produced inhibition zones of 17.8 mm and 17.0 mm against E. coli and V. alginolyticus, respectively. researchgate.net

The position of substituents on the benzoic acid ring plays a crucial role in determining antibacterial efficacy. Studies on various benzoic acid derivatives have shown that the presence and location of hydroxyl and methoxyl groups can weaken or enhance their activity against bacteria like E. coli. researchgate.netnih.gov For example, while some hydroxylated benzoic acids show strong antibacterial effects, the addition of certain substituents can diminish this activity. researchgate.netnih.gov

Furthermore, derivatives incorporating other chemical moieties have been synthesized and evaluated. N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are structurally related to dimethylbenzoic acids, have shown promising antibacterial and antifungal activities. nih.gov For example, certain compounds in this series exhibited significant minimum inhibitory concentrations (MIC) against various bacterial strains, including S. aureus, S. typhi, and E. coli. nih.govnih.gov

The following table summarizes the antimicrobial activity of selected this compound derivatives and related compounds.

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

| 2,4-dihydroxybenzoic acid | Escherichia coli | 17.8 mm inhibition zone (100 ppm) | researchgate.net |

| 2,4-dihydroxybenzoic acid | Vibrio alginolyticus | 17.0 mm inhibition zone (100 ppm) | researchgate.net |

| 3,6-dihydroxy-2,4-dimethylbenzoic acid | Bacteria | Broad-spectrum antibacterial activity | |